molecular formula C6H8ClN3O B1445609 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride CAS No. 1415550-33-2

6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride

Cat. No.: B1445609
CAS No.: 1415550-33-2
M. Wt: 173.6 g/mol
InChI Key: CKVFKGRDRZJGNR-UHFFFAOYSA-N
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Description

6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein targets involved in various diseases.

Scientific Research Applications

6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications as an inhibitor of specific protein targets, making it a candidate for drug development in treating diseases like cancer and autoimmune disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridazine derivative with a suitable amine can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride involves its binding to specific molecular targets, such as proteins involved in cell signaling pathways. By inhibiting these targets, the compound can modulate cellular processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride is unique due to its specific binding affinity to certain protein targets, which distinguishes it from other similar compounds. Its structural features allow for selective inhibition of these targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c10-6-1-4-2-7-3-5(4)8-9-6;/h1,7H,2-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVFKGRDRZJGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856759
Record name 2,5,6,7-Tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415550-33-2
Record name 2,5,6,7-Tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Reactant of Route 2
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Reactant of Route 3
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Reactant of Route 4
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Reactant of Route 5
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride
Reactant of Route 6
6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride

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